3-Chloro-6-(methylthio)pyridazine
Overview
Description
3-Chloro-6-(methylthio)pyridazine: is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. The presence of a chlorine atom at the third position and a methylthio group at the sixth position makes this compound unique. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(methylthio)pyridazine typically involves the chlorination of 6-(methylthio)pyridazine. One common method includes the reaction of 6-(methylthio)pyridazine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under reflux conditions. The reaction proceeds as follows:
6-(methylthio)pyridazine+SOCl2→this compound+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, which are crucial for optimizing the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-(methylthio)pyridazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced to a dihydropyridazine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Major Products:
Nucleophilic Substitution: Substituted pyridazines with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazines.
Scientific Research Applications
Chemistry: 3-Chloro-6-(methylthio)pyridazine is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology and Medicine: This compound has shown potential in medicinal chemistry for the development of drugs with antimicrobial, anticancer, and anti-inflammatory activities. It is also being investigated for its role in enzyme inhibition and receptor modulation.
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its derivatives are known to exhibit herbicidal and insecticidal properties .
Mechanism of Action
The mechanism of action of 3-Chloro-6-(methylthio)pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methylthio groups contribute to its binding affinity and specificity. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. In receptor modulation, it may interact with receptor sites, altering signal transduction pathways .
Comparison with Similar Compounds
- 3-Chloro-6-(methylsulfonyl)pyridazine
- 3-Chloro-6-(methoxy)pyridazine
- 3-Chloro-6-(1-piperidinyl)pyridazine
Comparison: 3-Chloro-6-(methylthio)pyridazine is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methylsulfonyl derivative is more polar and may exhibit different solubility and pharmacokinetic properties. The methoxy derivative is less reactive towards nucleophiles, while the piperidinyl derivative has enhanced steric bulk, affecting its binding interactions .
Properties
IUPAC Name |
3-chloro-6-methylsulfanylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZDNMWZZXLBSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291246 | |
Record name | 3-Chloro-6-(methylthio)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7145-61-1 | |
Record name | 3-Chloro-6-(methylthio)pyridazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74443 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-6-(methylthio)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70291246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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